methyl (3S)-5-bromo-3-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate
Description
Properties
CAS No. |
247045-72-3 |
|---|---|
Molecular Formula |
C11H18BrNO5 |
Molecular Weight |
324.17 g/mol |
IUPAC Name |
methyl (3S)-5-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxopentanoate |
InChI |
InChI=1S/C11H18BrNO5/c1-11(2,3)18-10(16)13-7(8(14)6-12)5-9(15)17-4/h7H,5-6H2,1-4H3,(H,13,16)/t7-/m0/s1 |
InChI Key |
RAPKIBJVSWNAEU-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)OC)C(=O)CBr |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OC)C(=O)CBr |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Boc Activation and Coupling Conditions
Boc protection is achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N). In a representative procedure, 4-aminomethylbenzoic acid was treated with Boc₂O in dioxane-water (1:1) at room temperature for four days, yielding the Boc-protected derivative with 87% efficiency after neutralization. This method ensures minimal racemization, critical for preserving the (3S) stereochemistry.
Stability and Deprotection Considerations
The Boc group remains stable under mildly acidic and basic conditions but is cleavable with strong acids like trifluoroacetic acid (TFA). This orthogonal protection strategy allows sequential functionalization of the amino and carbonyl groups without compromising the ester moiety.
Oxidation Methods for Ketone Formation
The 4-oxopentanoate moiety is introduced via oxidation of a secondary alcohol precursor. Two predominant methods are employed:
Manganese Dioxide (MnO₂)-Mediated Oxidation
MnO₂ in chloroform or dichloromethane (DCM) effectively oxidizes alcohols to ketones. For instance, oxidation of (4-hydroxymethyl-benzyl)-carbamic acid tert-butyl ester with MnO₂ in chloroform at 20°C for 15 hours afforded the corresponding aldehyde in 87% yield. Adapting this to the target compound, the 4-hydroxy intermediate would similarly oxidize to the 4-oxo group.
Pyridinium Chlorochromate (PCC) Oxidation
PCC in DCM with sodium acetate as a co-catalyst offers a milder alternative. A 70% yield was reported for oxidizing a benzyl alcohol to an aldehyde at 25°C within one hour. However, PCC may over-oxidize sensitive substrates, necessitating careful stoichiometric control.
Bromination Techniques for Introducing the 5-Bromo Substituent
The 5-bromo group is introduced via nucleophilic substitution or radical bromination.
Nucleophilic Substitution with Hydrobromic Acid (HBr)
A hydroxyl group at position 5 can be replaced by bromide using HBr in acetic acid or under reflux conditions. For example, treating 5-hydroxypentanoate derivatives with 48% HBr at 100°C for six hours achieved complete substitution. This method is cost-effective but requires anhydrous conditions to avoid hydrolysis.
Synthesis Pathways and Optimization
Stepwise Assembly
-
Boc Protection : React (3S)-3-amino-4-hydroxypentanoic acid with Boc₂O in dioxane/water.
-
Methyl Esterification : Treat the Boc-protected acid with thionyl chloride (SOCl₂) in methanol.
-
Oxidation : Convert the 4-hydroxy group to a ketone using MnO₂ in DCM.
-
Bromination : Substitute the 5-hydroxyl group with HBr or NBS.
One-Pot Approaches
Combining esterification and oxidation steps reduces purification overhead. For instance, simultaneous Boc protection and esterification using Boc₂O and methyl chloroformate in DMF achieved 78% yield in related systems.
Analytical Characterization and Data Tables
Table 1: Comparative Analysis of Oxidation Methods
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-5-bromo-3-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (dimethylformamide, tetrahydrofuran), and bases (sodium hydride, potassium carbonate).
Reduction: Reducing agents (NaBH4, LiAlH4), solvents (ethanol, tetrahydrofuran).
Deprotection: Acids (TFA, HCl), solvents (dichloromethane, methanol).
Major Products Formed
Substitution: Formation of substituted derivatives with various functional groups.
Reduction: Formation of the corresponding alcohol.
Deprotection: Formation of the free amino acid derivative.
Scientific Research Applications
Methyl (3S)-5-bromo-3-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of methyl (3S)-5-bromo-3-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in various biochemical processes. The presence of the bromine atom and the tert-butoxycarbonyl-protected amino group influences its reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Table 1: Halogen-Substituted Analogues
| Compound | Halogen | Molecular Weight | Ester Group | Reactivity (Leaving Group) |
|---|---|---|---|---|
| Target compound | Br | 308.22 | Methyl | High (Bromine) |
| tert-Butyl 5-chloro analogue | Cl | 321.80 | tert-Butyl | Moderate (Chlorine) |
Ester Group Variations
The methyl ester in the target compound contrasts with tert-butyl esters in analogues like tert-butyl (S)-2-((tert-butoxycarbonyl)amino)-5-hydroxy-4-oxopentanoate (CAS: 2728727-57-7, molecular weight: 303.35). Methyl esters are hydrolyzed under milder basic conditions, facilitating rapid deprotection in synthesis. In contrast, tert-butyl esters require strong acids (e.g., trifluoroacetic acid) for cleavage, making them preferable for orthogonal protection strategies in multi-step syntheses .
Table 2: Ester Group Comparison
| Compound | Ester Group | Deprotection Conditions | Stability |
|---|---|---|---|
| Target compound | Methyl | Basic hydrolysis | Moderate |
| tert-Butyl 5-hydroxy analogue | tert-Butyl | Strong acid (e.g., TFA) | High |
Functional Group Modifications
Replacing the bromine with a hydroxyl group, as in tert-butyl (S)-2-((tert-butoxycarbonyl)amino)-5-hydroxy-4-oxopentanoate, significantly alters physicochemical properties. The bromine in the target compound enhances lipophilicity, favoring blood-brain barrier penetration in drug candidates .
Stereochemical Variations
The (3S) configuration of the target compound contrasts with diastereomers like (1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid (CAS: 222530-39-4). Stereochemistry critically impacts biological activity; for instance, (3S) configuration ensures proper spatial orientation for enzyme binding in caspase inhibitors, whereas cyclohexane-based analogues may exhibit constrained conformational flexibility .
Q & A
Basic Research Questions
Q. What synthetic strategies are employed to prepare methyl (3S)-5-bromo-3-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate, and how are yields optimized?
- Methodological Answer : The synthesis typically involves multi-step protocols. A common approach starts with Boc-protected amino acids (e.g., (S)-tert-butyl carbamate derivatives), followed by bromination at the γ-position using reagents like NBS (N-bromosuccinimide) under radical or photolytic conditions . The keto group is introduced via oxidation of a secondary alcohol or through a ketone synthon. Key factors influencing yields include:
- Catalyst selection : Palladium catalysts for coupling reactions or chiral auxiliaries for stereochemical control .
- Solvent systems : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .
- Temperature control : Low temperatures (−78°C to 0°C) minimize side reactions during bromination .
- Purification : Flash chromatography (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures improves purity .
Q. How is the (3S) stereochemistry confirmed during synthesis?
- Methodological Answer : Chiral HPLC or polarimetry validates enantiomeric excess. For example, using a Chiralpak AD-H column (hexane:isopropanol = 90:10, 1 mL/min) resolves enantiomers, with retention times compared to standards . X-ray crystallography of intermediates (e.g., tert-butyl carbamate derivatives) provides definitive stereochemical assignment . Asymmetric induction during synthesis—such as Evans oxazolidinone auxiliaries—ensures retention of the (S)-configuration .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR :
- ¹H NMR : The Boc group’s tert-butyl protons appear as a singlet at δ 1.2–1.4 ppm. The methyl ester resonates at δ 3.6–3.8 ppm (s, 3H). The α-proton adjacent to the Boc-protected amine shows coupling (J = 5–7 Hz) at δ 4.2–4.5 ppm .
- ¹³C NMR : The carbonyl carbons (ester, keto, Boc) appear at δ 165–175 ppm .
- LC-MS : ESI+ mode confirms molecular weight (e.g., [M+H]+ = 352.26 for C₁₄H₂₆BrNO₄) .
- IR : Stretching bands for C=O (ester: ~1740 cm⁻¹; Boc: ~1680 cm⁻¹) and N-H (Boc: ~3300 cm⁻¹) .
Q. How should this compound be stored to maintain stability?
- Methodological Answer : Store at 2–8°C in airtight, light-protected containers under inert gas (argon or nitrogen). The Boc group is acid-sensitive, so exposure to protic solvents (e.g., water) or acidic vapors must be avoided. Desiccants (e.g., silica gel) prevent hydrolysis of the methyl ester .
Advanced Research Questions
Q. What role does the bromo substituent play in downstream functionalization?
- Methodological Answer : The C-5 bromo group enables cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids) to introduce aryl/alkyl moieties. Optimize using Pd(PPh₃)₄ (5 mol%) in THF/H₂O (3:1) at 80°C . Alternatively, nucleophilic substitution with amines (e.g., SN2 with K₂CO₃ in DMF) replaces Br with NH-R groups . Kinetic studies (monitored via ¹H NMR) reveal bromine’s leaving-group efficiency in such reactions .
Q. How does the Boc-protected amino group influence peptide coupling efficiency?
- Methodological Answer : The Boc group prevents undesired nucleophilic reactions at the amine during peptide synthesis. Deprotection with TFA (20% in DCM) yields the free amine for subsequent coupling. Comparative studies show Boc provides superior steric protection over Fmoc in sterically hindered environments, reducing racemization during activation (e.g., HATU/DIPEA) .
Q. What mechanistic insights explain the reactivity of the 4-oxopentanoate moiety?
- Methodological Answer : The keto group participates in aldol condensations or hydride reductions. For example, NaBH₄ selectively reduces the ketone to a secondary alcohol (monitored by TLC), while the ester remains intact. DFT calculations (B3LYP/6-31G*) reveal the keto group’s electrophilicity (LUMO = −1.8 eV) drives nucleophilic attacks . Competing pathways (e.g., over-reduction) are mitigated by low temperatures (−20°C) .
Q. How do steric and electronic effects impact the compound’s reactivity in multi-step syntheses?
- Methodological Answer :
- Steric effects : The tert-butyl group in the Boc moiety hinders nucleophilic approaches to the adjacent carbonyl, favoring reactions at the less hindered keto site .
- Electronic effects : Electron-withdrawing bromo and keto groups activate the α-carbon for alkylation (e.g., enolate formation with LDA at −78°C) .
- Case Study : In a recent synthesis of γ-lactams, the methyl ester was hydrolyzed to a carboxylic acid (LiOH, THF/H₂O), enabling cyclization via intramolecular amide bond formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
